Bopindolol Malonate

Description

Overview of Beta-Adrenoceptor Modulators

Beta-adrenoceptors (β-ARs) are a class of G protein-coupled receptors that play a critical role in the sympathetic nervous system, mediating the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). revespcardiol.orgahajournals.orgnih.gov These receptors are found in various tissues, including the heart, blood vessels, and lungs, and their activation leads to physiological responses such as increased heart rate, myocardial contractility, and bronchodilation. ahajournals.orgcvpharmacology.com

Beta-adrenoceptor modulators, commonly known as beta-blockers, are pharmaceutical agents that interact with these receptors to alter their activity. revespcardiol.orgcvpharmacology.com They primarily function as antagonists, blocking the binding of endogenous catecholamines and thereby reducing sympathetic stimulation. ahajournals.orgcvpharmacology.com Beta-blockers are widely used in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias. ahajournals.orgcvpharmacology.com Some beta-blockers also exhibit intrinsic sympathomimetic activity (ISA), meaning they can partially activate the receptor while simultaneously blocking the effects of full agonists. cvpharmacology.com

Historical Context of Bopindolol (B133282) Malonate Development

The development of beta-blockers originated with the work of Sir James Black in the late 1950s, leading to the introduction of the first clinically used beta-blocker, propranolol (B1214883), in the 1960s. revespcardiol.orgrevespcardiol.org This marked a significant advancement in the treatment of cardiovascular conditions. revespcardiol.orgrevespcardiol.org

Bopindolol emerged as a beta-blocker in this therapeutic class. It is described as a non-selective beta-adrenoceptor antagonist with partial agonist activity. medchemexpress.comnih.gov Research into bopindolol's effects in healthy volunteers demonstrated its potency in reducing exercise-induced tachycardia, being approximately ten times more potent than pindolol (B1678383) in this regard. nih.gov Studies have also investigated its long duration of action compared to other beta-blockers. nih.gov

The Prodrug Concept: Bopindolol as a Precursor to Pindolol

Bopindolol is characterized as an ester prodrug for the beta-blocker pindolol. medchemexpress.comnih.govdrugbank.comnih.govwikipedia.orgunict.itmdpi.com A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation within the body to release the pharmacologically active parent drug. slideshare.net This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, or to reduce toxicity. slideshare.net

In the case of bopindolol malonate, it is metabolized by esterases in the body to yield the active metabolite, pindolol, and benzoic acid. ncats.io Pindolol is a non-selective beta-adrenergic antagonist that also possesses intrinsic sympathomimetic activity. drugbank.comnih.govwikipedia.orgmims.com This bioconversion is central to bopindolol's pharmacological action, with the sustained effects of bopindolol attributed to the properties of its active metabolite, pindolol. nih.govmdpi.com

Research findings highlight the conversion of bopindolol to active metabolites. One study in anesthetized dogs compared the beta-blocking activity of bopindolol and its active metabolites (18-502 and 20-785) with propranolol and atenolol. ebi.ac.uk Another study indicated that bopindolol slowly dissociates into the active metabolites 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indole (B1671886) and 4-(3-tert-butylaminopropoxy)-2-carboxyl indole, both demonstrating potent β1-adrenoceptor blocking activity. The metabolite 18-502 is suggested to be a more significant active metabolite in humans than 20-785. ebi.ac.uk

Data regarding the relative potency of bopindolol compared to other beta-blockers in reducing exercise heart rate and isoproterenol (B85558) dose ratio in humans indicates bopindolol is very potent. nih.gov While the elimination half-life of bopindolol and other beta-blockers like atenolol, metoprolol, pindolol, practolol, and propranolol may not show pronounced differences (ranging between 4 and 8 hours), the long duration of action of bopindolol appears to be related to a flat plasma concentration-response curve rather than the slow elimination of an active metabolite. nih.gov

Table 1: Key Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₈N₂O₃ • C₃H₄O₄ | ncats.iobiomol.comcaymanchem.com |

| Molecular Weight | 484.5 g/mol | ncats.iobiomol.comcaymanchem.com |

| CAS Number (malonate) | 82857-38-3 | biomol.comcaymanchem.com |

| PubChem CID | 44112 (Bopindolol free base) | nih.govwikipedia.orguni-freiburg.de |

| Solubility (Water) | 5mM | biomol.comcaymanchem.com |

| Appearance | Solid | biomol.comcaymanchem.com |

Table 2: Comparison of Bopindolol and Pindolol Beta-Adrenoceptor Activity

| Compound | Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Primary Mechanism | Source |

| Bopindolol | Non-selective | Partial agonist | Prodrug, hydrolyzed to Pindolol | medchemexpress.comnih.govdrugbank.com |

| Pindolol | Non-selective | Partial agonist | Beta-adrenoceptor antagonist | cvpharmacology.comdrugbank.comnih.govwikipedia.org |

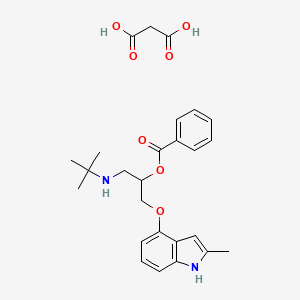

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate;propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3.C3H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;4-2(5)1-3(6)7/h5-13,18,24-25H,14-15H2,1-4H3;1H2,(H,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOONRJGLKHGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002965 | |

| Record name | Bopindolol malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82857-38-3 | |

| Record name | Bopindolol malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82857-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bopindolol malonate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bopindolol malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate; propanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOPINDOLOL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UWR70991 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Development Studies

Chemical Synthesis Routes of Bopindolol (B133282) Malonate

The synthesis of bopindolol malonate fundamentally relies on the preparation of the bopindolol molecule, followed by its conversion into the malonate salt or ester. smolecule.com

Pindolol (B1678383) Precursor Formation

Pindolol (CID 4828) is a crucial intermediate in the synthesis of bopindolol and subsequently this compound. smolecule.comnih.gov Pindolol is described as a 2-hydroxy-3-(isopropylamino)propyl ether derivative of 1H-indol-4-ol. nih.gov

One route for synthesizing the core structure related to pindolol involves starting materials such as 4-hydroxyindole (B18505). unimi.itactascientific.com The reaction of 4-hydroxyindole with epichlorohydrin (B41342) in the presence of a base can yield an epoxide intermediate, 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole. wikipedia.orgunimi.it Subsequent addition of tert-butylamine (B42293) to this epoxide leads to the formation of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, a structure closely related to the non-esterified form of bopindolol. wikipedia.org

Another approach to synthesize pindolol itself involves starting from 4-hydroxy indole (B1671886) and proceeding through a two-step process in aqueous media under mild conditions. actascientific.com A chemoenzymatic route for (S)-Pindolol synthesis has also been developed, starting from the reaction between 4-hydroxyindole and epichlorohydrin to obtain a halohydrin intermediate. unimi.it

Esterification with Malonic Acid Derivatives

Once the bopindolol structure is formed, the malonate moiety is incorporated through esterification or salt formation with malonic acid (CID 867) or its derivatives. smolecule.comwikipedia.orgnih.gov this compound is described as a compound formed between bopindolol and propanedioic acid (malonic acid) in a 1:1 ratio. biomol.comcymitquimica.com

The esterification process involves reacting the hydroxyl group on the propanol (B110389) side chain of the bopindolol structure with a malonic acid derivative. While specific detailed reaction conditions for the malonate esterification of bopindolol are not extensively detailed in the provided results, general esterification processes involve reacting an alcohol (in this case, the hydroxyl on the bopindolol core) with a carboxylic acid or a derivative like an acid anhydride (B1165640) or acid chloride, often in the presence of a catalyst. Malonic acid itself is a dicarboxylic acid that can form mono- or diesters. wikipedia.org The synthesis of mono-substituted malonic acid half oxyesters (hemimalonates) can be achieved through methods like alkylation of a malonate followed by monosaponification, or by monoesterification of a substituted malonic acid derivative. beilstein-journals.org

Given that this compound is often described as a "compound with" or "salt" of bopindolol and propanedioic acid, it suggests the malonate might exist as a salt rather than a full diester. biomol.comcymitquimica.combertin-bioreagent.com Salt formation typically involves reacting a basic center on bopindolol (the tert-butylamino group) with the acidic carboxylic acid groups of malonic acid.

Purification Methodologies in Chemical Synthesis

Purification is a critical step in the synthesis of pharmaceutical compounds like this compound to ensure high purity. smolecule.com Common techniques mentioned for the purification of this compound include recrystallization and chromatography. smolecule.com

Recrystallization is a method used to purify solid compounds by dissolving them in a hot solvent and then allowing the solution to cool, causing the desired compound to crystallize out while impurities remain in solution. Chromatography, such as column chromatography or high-performance liquid chromatography (HPLC), separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The specific chromatographic method would depend on the properties of this compound and the impurities present.

Investigation of Stereoselective Synthesis Approaches

Bopindolol, like many beta-blockers, contains a chiral center, specifically on the propan-2-yl chain. wikipedia.orgnih.gov This gives rise to enantiomers, typically denoted as (R) and (S) forms. nih.govnih.gov While bopindolol is often used as a racemic mixture ((+-)-bopindolol), the investigation of stereoselective synthesis is relevant in pharmaceutical chemistry as different enantiomers can have different pharmacological profiles. wikipedia.orgnih.govgoogleapis.com

Research into the stereoselective synthesis of beta-blockers, including pindolol, has been explored. unimi.itrsc.orgrsc.orgpopline.org Chemoenzymatic routes have been developed for the synthesis of enantiomerically enriched beta-blockers, utilizing enzymes like lipases for kinetic resolution or alcohol dehydrogenases for asymmetric bioreduction. unimi.itrsc.orgrsc.org These methods aim to produce a specific enantiomer with high enantiomeric excess (ee). For example, a chemoenzymatic synthesis of (S)-Pindolol has been reported, involving enzymatic kinetic resolution of a racemic halohydrin intermediate using lipase (B570770) from Pseudomonas fluorescens. unimi.it This process yielded the enantiomerically enriched halohydrin with high ee. unimi.it

While direct information on the stereoselective synthesis of this compound specifically is limited in the provided results, the principles and methods developed for the stereoselective synthesis of the pindolol core structure are directly applicable, as the stereocenter is located on this part of the molecule. The malonate addition would then be performed on the enantiomerically pure bopindolol precursor, or a stereoselective method might be applied during the esterification/salt formation if the process itself introduces or affects chirality.

Data from studies on other beta-blockers indicate that the interaction with beta-adrenoceptors can be highly stereoselective, with the (S)-enantiomer often possessing the primary beta-blocking activity. chapman.edu Although this refers to the activity of the beta-blocker itself (pindolol in this case, once bopindolol is metabolized), it underscores the potential importance of stereochemistry in the bopindolol structure and the relevance of investigating stereoselective synthesis.

Table 1: Selected Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂N₂O₇ | smolecule.combiomol.comcymitquimica.comaksci.combertin-bioreagent.comtargetmol.com |

| Molecular Weight | 484.55 g/mol (approximate) | smolecule.combiomol.comcymitquimica.comaksci.combertin-bioreagent.comtargetmol.com |

| CAS Number | 82857-38-3 | smolecule.combiomol.combertin-bioreagent.comtargetmol.commedchemexpress.com |

| Physical State | Solid | bertin-bioreagent.com |

| Purity (reported) | ≥98% | bertin-bioreagent.com |

| Solubility | Water: 5mM | biomol.comtargetmol.com |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Pharmacological Characterization and Receptor Interaction Profiling

Beta-Adrenoceptor Binding Affinity and Selectivity

Bopindolol (B133282) is recognized as a non-selective beta-adrenergic receptor antagonist. drugbank.comnih.govmedchemexpress.comnordicbiosite.commedchemexpress.comnih.govcaymanchem.com This means it has affinity for and can block the effects mediated by both beta-1 (β1) and beta-2 (β2) adrenoceptors. drugbank.comnih.govmedchemexpress.comnordicbiosite.comnih.govncats.io The active metabolite, pindolol (B1678383), also exhibits non-selective beta-adrenergic blockade. drugbank.comnih.gov

Bopindolol and its active metabolites exhibit affinity for β1-adrenoceptors. drugbank.comnih.govncats.io Beta-1 adrenoceptors are predominantly found in the heart, and their blockade by bopindolol contributes to decreased heart rate and blood pressure by inhibiting the effects of epinephrine (B1671497) and norepinephrine (B1679862). drugbank.comnih.gov Studies using radioligand binding assays and pharmacological assessments have investigated the potency of bopindolol and its metabolites at β1 receptors. nih.govnih.gov While radioligand binding might suggest some selectivity away from beta-1 for the parent compound, functional assays often show comparable potency at both beta-1 and beta-2 receptors. nih.govnih.gov

Bopindolol also shows affinity for β2-adrenoceptors. drugbank.comnih.govmedchemexpress.comnordicbiosite.comnih.govncats.io Beta-2 receptors are found in various tissues, including the juxtaglomerular apparatus in the kidneys, where their blockade can inhibit renin production. drugbank.comnih.gov Some radioligand binding data suggest a relative selectivity of bopindolol for β2 adrenoceptors over β1. nih.gov However, functional studies generally classify bopindolol as non-selective for these two subtypes. nih.govnih.gov

Bopindolol has been reported to have low affinity for the beta-3 (β3) adrenoceptor subtype. medchemexpress.comnordicbiosite.commedchemexpress.comnih.gov While β3 adrenoceptors are involved in processes like lipolysis and thermogenesis, the interaction of bopindolol with this subtype appears less pronounced compared to its effects on β1 and β2 receptors. nih.govidrblab.net Available data indicate pKi values for bopindolol and its metabolites at β3-ARs in COS-7 cell membranes. researchgate.net

Data on Beta-Adrenoceptor Affinity (Illustrative based on search results):

| Compound | Receptor Subtype | Affinity (e.g., pKi or relative potency) | Notes | Source Index |

| Bopindolol | β1 | Non-selective with β2 | Based on functional assays | nih.govnih.gov |

| Bopindolol | β2 | Non-selective with β1 | Based on functional assays | nih.govnih.gov |

| Bopindolol | β2 > β1 | Suggested by radioligand binding | In rat tissues | nih.gov |

| Bopindolol | β3 | Low affinity | medchemexpress.comnordicbiosite.commedchemexpress.comnih.gov | |

| Metabolite 18-502 | β1 | Potent antagonism | Compared to propranolol (B1214883) in atria | nih.gov |

| Metabolite 18-502 | β2 | Potent antagonism | Compared to propranolol in trachea | nih.gov |

| Metabolites 18-502 & 20-785 | β1 & β2 | No significant selectivity | Based on radioligand binding and pharmacology | nih.gov |

Affinity for β2-Adrenoceptors

Partial Agonist Activity and Intrinsic Sympathomimetic Action (ISA)

A notable characteristic of bopindolol is its intrinsic sympathomimetic activity (ISA). drugbank.comnih.govmedchemexpress.comnordicbiosite.commedchemexpress.comnih.govncats.ioncats.ionih.govpatsnap.comsmolecule.comncats.io This property signifies that while bopindolol acts as a beta-adrenoceptor antagonist, it also possesses the ability to weakly stimulate these receptors, acting as a partial agonist. medchemexpress.comnordicbiosite.commedchemexpress.comnih.govpatsnap.comsmolecule.comtargetmol.commedchemexpress.com This partial agonist activity is observed within therapeutic dosage ranges. drugbank.comnih.gov The presence of ISA can differentiate bopindolol from pure beta-blockers and may contribute to a reduced incidence of certain side effects like severe bradycardia. patsnap.comsmolecule.com Studies in pithed rats have demonstrated that bopindolol and its metabolites, 18-502 and 20-785, dose-dependently increase heart rate, an effect that can be blocked by propranolol, indicating their partial agonist activity. nih.gov

Membrane Stabilizing Actions and Electrophysiological Considerations

Bopindolol has been reported to possess membrane stabilizing actions. medchemexpress.comnordicbiosite.commedchemexpress.comnih.govncats.ioncats.ioncats.io This effect is sometimes described as quinidine-like or anesthetic-like activity. drugbank.comnih.gov Membrane stabilization involves the inhibition or complete blockage of action potential propagation across cell membranes. wikipedia.org This mechanism is similar to that of Class I antiarrhythmic drugs, which are sodium channel blockers. wikipedia.org While some sources suggest that the active metabolite, pindolol, has little to no membrane stabilizing activity, other research indicates that bopindolol and its metabolite 18-502 are more potent membrane stabilizers than propranolol in guinea pig right ventricular papillary muscle preparations. drugbank.comnih.govnih.gov Metabolite 20-785, however, showed only minimal membrane stabilizing effect in these studies. nih.gov It is important to note that membrane stabilizing activity is typically observed at high concentrations and its clinical relevance at standard therapeutic doses of beta-blockers is often considered limited. wikipedia.org

Interaction with Serotonin (B10506) (5-HT) Receptors

Beyond its primary effects on beta-adrenoceptors, bopindolol is known to interact with serotonin (5-HT) receptors. medchemexpress.comnordicbiosite.commedchemexpress.comnih.govncats.ioncats.io The active metabolite, pindolol, has been studied for its interactions with 5-HT1A and 5-HT1B receptors. unict.itnih.gov Research indicates that pindolol has nanomolar affinity for human 5-HT1A receptors and acts as both a weak partial agonist and an antagonist at these sites in in vitro studies. nih.gov Radioligand binding assays have also assessed the affinity of bopindolol and its metabolites for 5HT1B-receptors in rat brain and heart, suggesting that bopindolol was more selective for beta-2 adrenoceptors than 5HT1B-receptors in this specific assay. nih.gov Metabolite 18-502 demonstrated higher pKi values for 5HT1B-receptors compared to bopindolol and metabolite 20-785 in these studies. nih.gov

Data on Serotonin Receptor Interaction (Illustrative based on search results):

| Compound | Receptor Subtype | Interaction Type | Affinity (e.g., Ki or pKi) | Notes | Source Index |

| Bopindolol | 5-HT receptors | Interaction reported | General interaction | medchemexpress.comnordicbiosite.commedchemexpress.comnih.govncats.ioncats.io | |

| Pindolol | 5-HT1A | Partial agonist/Antagonist | Nanomolar affinity (Ki = 6.4 nM) | In human recombinant receptors | nih.gov |

| Bopindolol | 5HT1B | Lower affinity than β2 | Based on radioligand binding | In rat brain and heart | nih.gov |

| Metabolite 18-502 | 5HT1B | Higher pKi than bopindolol and 20-785 | Based on radioligand binding | In rat brain and heart | nih.gov |

Specific 5HT1B-Receptor Binding and Functional Modulation

Pindolol, the active metabolite of bopindolol malonate, demonstrates affinity for the 5-HT1B receptor. Multiple sources classify pindolol as a 5-HT1A/1B receptor antagonist with approximately equal affinity for both subtypes. rndsystems.comtocris.comabcam.comtocris.comabcam.co.jp

Specific binding data for pindolol at 5-HT1B receptors have been reported. Studies indicate Ki and IC50 values in the nanomolar range.

| Receptor Subtype | Binding Parameter | Value (nM) | Source |

|---|---|---|---|

| 5-HT1B | Ki | 8.9 | abcam.comabcam.co.jp |

| 5-HT1B | IC50 | 6.8 | abcam.comabcam.co.jp |

The functional modulation of the 5-HT1B receptor by pindolol has been a subject of investigation, with findings varying depending on the experimental system. While pindolol is generally described as a 5-HT1B antagonist rndsystems.comtocris.comabcam.comtocris.comabcam.co.jp, some studies in recombinant cell systems expressing high densities of rat 5-HT1B receptors initially suggested full agonist activity. nih.gov However, further analysis indicated that this observation was likely due to a high receptor reserve in these systems, and pindolol acts as a partial agonist relative to 5-HT under such conditions. nih.gov In studies using [35S]-GTPγS binding assays in cells expressing human recombinant 5-HT1A, 5-HT1B, and 5-HT1D receptors, pindolol demonstrated partial agonist activity. nih.gov Conversely, studies in native tissue, such as the rat and human dorsal raphe nucleus, suggested that pindolol did not stimulate binding but inhibited agonist-induced stimulation at presynaptic 5-HT1A autoreceptors, implying a lack of intrinsic activity at native receptors in this context. nih.gov The predominant classification based on multiple sources is that of an antagonist at 5-HT1A/1B receptors. rndsystems.comtocris.comabcam.comtocris.comabcam.co.jp

Renin Secretion Modulatory Mechanisms

This compound, through its active metabolite pindolol, exerts modulatory effects on renin secretion. The primary mechanism involves the interaction with beta-adrenergic receptors in the kidneys. Pindolol inhibits the production of renin by binding to beta-2 receptors located in the juxtaglomerular apparatus. rndsystems.comhmdb.cadrugbank.com This inhibition of renin release subsequently leads to a reduction in the levels of angiotensin II and aldosterone, thereby influencing vasoconstriction and water retention. rndsystems.comhmdb.cadrugbank.com

Research in animal models has provided detailed findings on bopindolol's impact on renin secretion. Studies in conscious rats demonstrated that intravenous administration of bopindolol effectively antagonized the increase in plasma renin activity (PRA) stimulated by isoproterenol (B85558), a beta-adrenoceptor agonist. nih.gov

| Treatment Group (Rats) | Isoproterenol (10 µg/kg, s.c.) | Bopindolol (100 µg/kg, i.v. pretreatment) | Peak PRA (ng/ml/h) at 15 min | Source |

|---|---|---|---|---|

| Saline Control | Yes | No | 105 ± 7 | nih.gov |

| Bopindolol Pretreatment | Yes | Yes | 27 ± 3 | nih.gov |

This antagonism of isoproterenol-stimulated PRA by intravenous bopindolol (100 µg/kg) was found to persist for at least 12 hours in rats. nih.gov Oral administration of bopindolol also showed significant antagonism of the isoproterenol-induced increase in PRA at a dose of 316 µg/kg. nih.gov Importantly, bopindolol alone had minimal effect on basal PRA levels in rats and did not significantly alter the increase in PRA stimulated by furosemide. nih.gov These findings suggest that bopindolol is a potent and long-acting antagonist of beta-adrenoceptor-stimulated renin secretion in rats. nih.gov

Pharmacokinetics and Biotransformation Research

Absorption and Distribution Studies in Preclinical Models

While specific detailed absorption and distribution studies for bopindolol (B133282) malonate in preclinical models were not extensively detailed in the search results, it is established that bopindolol is rapidly metabolized to an active hydrolyzed form after administration. nih.gov Studies on pindolol (B1678383), the base structure related to bopindolol's active metabolite, in various animal species (mice, rats, dogs, rhesus monkeys) showed very good absorption. nih.gov Pindolol was also found to be widely distributed throughout the body in humans. nih.gov Given that bopindolol acts as a prodrug for an active metabolite structurally related to pindolol, it is likely that bopindolol malonate is also well-absorbed and distributed in preclinical models, with rapid conversion to its active form occurring upon absorption.

Biotransformation of this compound

This compound is primarily metabolized through hydrolysis. ncats.ioncats.io This biotransformation leads to the formation of active metabolites that contribute to its pharmacological activity. patsnap.com

Esterase-Mediated Hydrolysis Pathways

The primary pathway for the biotransformation of this compound involves hydrolysis mediated by esterase enzymes. ncats.ioncats.io This enzymatic cleavage targets the ester bond in the bopindolol molecule. ncats.ioncats.io Esterase-catalyzed biotransformation of drugs is a known process in various tissues, including plasma, liver, and intestines. mlsu.ac.inmdpi.com The hydrolysis of this compound results in the formation of benzoic acid and the active metabolite 18-502. ncats.ioncats.io

Identification and Structural Characterization of Active Metabolites (18-502, 20-785)

This compound is metabolized into two main active metabolites: 18-502 and 20-785. ncats.ioncats.ioresearchgate.net

18-502: This is the primary active metabolite formed by the esterase-mediated hydrolysis of bopindolol. ncats.ioncats.io Its chemical name is 4-(3-t-butylamino-2-hydroxypropoxy)-2-methyl indole (B1671886). ncats.ioncats.ioresearchgate.netnih.gov It is also referred to as hydrolyzed bopindolol. nih.gov

20-785: This metabolite is formed from further metabolism of 18-502. ncats.ioncats.io Its chemical name is 4-(3-t-butylaminopropoxy)-2-carboxyl indole. ncats.ioncats.ioresearchgate.netnih.gov

The structures of these metabolites are characterized by modifications to the bopindolol molecule, specifically the hydrolysis of the ester bond and further modification of the indole ring in the case of 20-785. ncats.ioncats.ionih.gov

Pharmacological Contribution of Metabolites to Overall Activity

Studies have assessed the affinity and selectivity of bopindolol and its metabolites for beta-1 and beta-2 adrenoceptors. researchgate.net The major metabolite, 18-502, has been shown to have higher pKi and pA2 values for beta-adrenoceptors and 5HT1B-receptors compared to bopindolol and metabolite 20-785 in some studies. researchgate.net However, other research indicates that the affinities of bopindolol and its two metabolites for beta-1 and beta-2 ARs in transfected COS-7 cell membranes were found to be identical. researchgate.net

The contribution of these metabolites to the sustained beta-blocking effect of bopindolol is considered important. nih.govresearchgate.net

Here is a table summarizing some affinity data for Bopindolol and its metabolites:

| Compound | Receptor Type | pKi Value (COS-7 cell membranes) | Citation |

| Bopindolol | β1-AR | 7.44 ± 0.12 | researchgate.net |

| 18-502 | β1-AR | 9.38 ± 0.31 | researchgate.net |

| 20-785 | β1-AR | 6.65 ± 0.16 | researchgate.net |

| Bopindolol | β2-AR | Similar to β1-AR | researchgate.net |

| 18-502 | β2-AR | Similar to β1-AR | researchgate.net |

| 20-785 | β2-AR | Similar to β1-AR | researchgate.net |

| Bopindolol | β2-AR (bovine mesenteric artery) | 7.70 ± 0.13 | researchgate.net |

| 18-502 | β2-AR (bovine mesenteric artery) | 8.07 ± 0.13 | researchgate.net |

| 20-785 | β2-AR (bovine mesenteric artery) | 8.20 ± 0.24 | researchgate.net |

Excretion Pathways and Clearance Dynamics

Information specifically detailing the excretion pathways and clearance dynamics of this compound was not extensively available in the provided search results. However, biotransformation generally leads to the formation of more hydrophilic compounds that are more readily eliminated from the body, primarily through renal excretion. github.com Studies on pindolol, the related active moiety, in humans showed that the absorption was rapid and excretion of radioactivity had half-lives of 3.0, 1.2, and less than 100 hours. nih.gov The quantitative composition of the final excretion products of pindolol varied among species. nih.gov Given the metabolic conversion of this compound to its active metabolites, it is probable that these more polar metabolites are the primary forms excreted, with renal excretion being a significant route.

Structure Activity Relationship Sar Studies

Computational Approaches to Receptor Binding: Molecular Modeling

Computational approaches, particularly molecular modeling techniques, have been employed to investigate the interaction of bopindolol (B133282) with adrenergic receptor subtypes. These studies aim to provide insights into the potential binding poses and interaction sites within the receptor pocket. Molecular modeling studies have been utilized to identify possible interaction sites between bopindolol and beta-AR subtypes. researchgate.net The findings from these theoretical computations have shown good agreement with experimental binding results, supporting the validity of the computational models in predicting ligand-receptor interactions for bopindolol. researchgate.net

Comparative SAR Analysis of Bopindolol and its Hydrolytic Products

Bopindolol malonate acts as a prodrug, undergoing hydrolysis in the body to release the active compound, bopindolol. Bopindolol itself is also considered a prodrug, being hydrolyzed to its active metabolite, 4-(3-t-butylamino-2-hydroxypropoxy)-2-methylindole (also referred to as metabolite 18-502). researchgate.netwikipedia.orgiiab.me Another metabolite identified is 4-(3-t-butylaminopropoxy)-2-carboxyl indole (B1671886) (metabolite 20-785). researchgate.net

Comparative studies have assessed the affinity of bopindolol and its hydrolytic products for adrenergic receptors. The affinities (pKi values) for beta-2 adrenoceptors in the bovine mesenteric artery were determined for bopindolol and its two metabolites. researchgate.net

| Compound | pKi (beta-2 AR) |

| Bopindolol | 7.70 +/- 0.13 |

| Metabolite 18-502 | 8.07 +/- 0.13 |

| Metabolite 20-785 | 8.20 +/- 0.24 |

Metabolite 20-785 demonstrated the highest affinity among the tested compounds for the beta-2 adrenoceptor in this study. researchgate.net However, studies using transfected COS-7 cells showed that the affinities of bopindolol and its two metabolites for both beta-1 and beta-2 ARs were identical. researchgate.net These findings highlight the importance of the hydrolytic products in mediating the pharmacological effects of this compound.

Elucidation of Structural Determinants for Beta-Blocking Potency

The beta-blocking potency of bopindolol is intrinsically linked to its chemical structure and its interaction with adrenergic receptors. Key structural features contributing to its activity include the indole ring system, the oxypropanolamine linker, and the tert-butylamine (B42293) substituent. wikipedia.orgnih.govcaymanchem.com

The core beta-blocker structure typically consists of an aromatic system linked via an oxypropanolamine chain to a substituted amine. In bopindolol, the indole moiety serves as the aromatic system. The oxypropanolamine linker is critical for positioning the molecule correctly within the receptor binding site. The tert-butylamine group is a common feature in many potent beta-blockers and is essential for interacting with the conserved aspartate residue in the receptor. researchgate.net

This compound, as a salt and prodrug, facilitates delivery, while the ester linkage in bopindolol is cleaved to yield the free hydroxyl group in the active metabolite (18-502), which is crucial for the interaction with the receptor. The differences in affinity observed between bopindolol and its metabolites, particularly metabolite 20-785 showing higher beta-2 affinity in one study researchgate.net, suggest that modifications to the benzoic acid ester moiety and further metabolism can influence the interaction with adrenergic receptor subtypes. The specific arrangement and electronic properties of these functional groups dictate the binding affinity and the resulting beta-blocking potency. Bopindolol is characterized as a potent and long-acting beta adrenoceptor antagonist. medchemexpress.cncaymanchem.com

Preclinical Efficacy and Pharmacodynamic Investigations

Cardiovascular Pharmacodynamics in Experimental Models

Preclinical studies have investigated the effects of bopindolol (B133282) malonate on various cardiovascular parameters in experimental models. These investigations aim to understand its mechanism of action and potential therapeutic effects.

Antihypertensive Efficacy in Animal Models of Hypertension

Research in animal models has demonstrated the antihypertensive efficacy of bopindolol malonate. In male Wistar rats, single intraperitoneal doses of bopindolol (0.3, 1, and 3 mg/kg) produced dose-dependent decreases in diastolic blood pressure medchemexpress.commedchemexpress.com. At a dose of 3 mg/kg, a decrease of approximately 8 mmHg was observed medchemexpress.commedchemexpress.com. Studies in dogs have also shown that bopindolol decreases blood pressure caymanchem.comtargetmol.combertin-bioreagent.com. Formulations containing bopindolol have been used in research related to essential and renovascular hypertension caymanchem.comtargetmol.combertin-bioreagent.combiomol.com.

Data on Antihypertensive Effects in Wistar Rats:

| Dosage (IP, single) | Diastolic Blood Pressure Decrease (approx.) |

| 0.3 mg/kg | Dose-dependent decrease |

| 1 mg/kg | Dose-dependent decrease |

| 3 mg/kg | 8 mmHg medchemexpress.commedchemexpress.com |

Modulatory Effects on Heart Rate and Cardiac Contractility

This compound influences heart rate and cardiac contractility in experimental settings. In anesthetized dogs, intravenous administration of bopindolol (8, 16, and 32 μg/kg) caused a dose-dependent inhibition of isoprenaline-induced tachycardia medchemexpress.commedchemexpress.comchemicalbook.com. Bopindolol was found to be four times more potent than propranolol (B1214883) in inhibiting this effect in anesthetized dogs medchemexpress.commedchemexpress.comchemicalbook.com. In male Wistar rats, single intraperitoneal doses of bopindolol (0.3, 1, and 3 mg/kg) also decreased heart rate in a dose-dependent manner medchemexpress.commedchemexpress.com. By blocking beta-adrenergic receptors, particularly beta-1 receptors in the heart, bopindolol inhibits the actions of catecholamines, leading to a decrease in heart rate and contractility smolecule.com.

Data on Heart Rate Effects:

| Model (Administration) | Dosage | Effect on Heart Rate | Comparison |

| Anesthetized dogs (intravenous) | 8, 16, 32 μg/kg | Dose-dependent inhibition of isoprenaline-induced tachycardia medchemexpress.commedchemexpress.comchemicalbook.com | 4 times more potent than propranolol medchemexpress.commedchemexpress.comchemicalbook.com |

| Male Wistar rats (IP, single) | 0.3, 1, 3 mg/kg | Dose-dependent decrease medchemexpress.commedchemexpress.com | Not specified |

Attenuation of Ischemia-Induced Myocardial Acidosis

In vivo studies in dogs have indicated that bopindolol attenuates ischemia-induced myocardial acidosis caymanchem.comtargetmol.combertin-bioreagent.combiomol.com. This suggests a protective effect on myocardial tissue under ischemic conditions.

Renovascular Hypertension Research Models

This compound is indicated for use in renovascular hypertension research medchemexpress.commedchemexpress.comnordicbiosite.com. Renovascular hypertension is a form of secondary hypertension caused by stenosis of the renal arteries, leading to activation of the renin-angiotensin system gsconlinepress.com. Animal models involving the constriction of renal arteries (Goldblatt kidney) have been established to study this condition gsconlinepress.com. Formulations containing bopindolol have been used in research related to renovascular hypertension caymanchem.comtargetmol.combertin-bioreagent.combiomol.com.

Beta-Adrenoceptor Dysfunction as a Research Model

This compound can be utilized in research models to investigate beta-adrenoceptor dysfunction, which is implicated in various cardiovascular diseases smolecule.com. By acting as a beta-adrenergic receptor antagonist with partial agonist activity, this compound allows researchers to manipulate beta-adrenoceptor activity in cell cultures or animal models smolecule.com. This manipulation can aid in studying downstream signaling pathways triggered by beta-adrenoceptor stimulation and developing therapeutic strategies targeting beta-adrenoceptor signaling smolecule.com. The compound's ability to block or partially activate beta-adrenoceptors provides a tool for probing the specific functions of beta-adrenoceptor subtypes and their roles in physiological processes such as heart rate, blood vessel contraction, and metabolism smolecule.com.

Toxicological Research and Safety Pharmacology Mechanisms

Mechanistic Investigations of Potential Off-Target Receptor Interactions

Mechanistic studies have explored the interactions of bopindolol (B133282), the active metabolite of bopindolol malonate, with a range of receptors beyond its primary targets. Bopindolol is characterized as a non-selective beta-adrenergic receptor antagonist, demonstrating blocking activity at both beta-1 and beta-2 adrenoceptors. nih.govsmolecule.commedchemexpress.comncats.iodrugbank.comnih.gov Research indicates that bopindolol exhibits low affinity for the beta-3 adrenoceptor subtype. medchemexpress.comnih.gov

A notable property of bopindolol is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at beta-adrenergic receptors. nih.govsmolecule.commedchemexpress.comncats.io This partial agonism can differentiate its pharmacological profile from beta-blockers that are pure antagonists.

Studies on Oxidative Stress Modulation: Lipid Peroxidation Inhibition

Research into the effects of this compound on oxidative stress has included investigations into its ability to modulate lipid peroxidation. Lipid peroxidation is a significant process in oxidative stress, characterized by the oxidative degradation of lipids. This imbalance between the production of reactive oxygen species (ROS) and antioxidant defenses can lead to cellular and tissue damage. mdpi.com The process involves the reaction of polyunsaturated fatty acids (PUFAs) with ROS, generating lipid hydroperoxides that can propagate chain reactions. mdpi.comexplorationpub.comnih.gov Malondialdehyde (MDA) is a commonly used marker to assess the extent of lipid peroxidation. nih.gov

Studies have demonstrated that this compound exhibits inhibition of lipid peroxidation induced by hydrogen peroxide (H2O2). This finding suggests a potential antioxidant effect of the compound or its metabolites, contributing to the modulation of oxidative stress pathways. Oxidative stress and lipid peroxidation are implicated in the pathogenesis of various conditions, including cardiovascular diseases. mdpi.com

While research specifically detailing the mechanisms and extent of this compound's lipid peroxidation inhibition is ongoing, the observed effect against H2O2-induced peroxidation highlights a relevant area of toxicological and safety pharmacology investigation.

Advanced Analytical Methodologies for Bopindolol Malonate Quantification

Spectrofluorometric Techniques: Method Development and Validation

Spectrofluorometry offers a sensitive approach for the determination of bopindolol (B133282) malonate, leveraging its native fluorescence properties. A sensitive fluorometric method has been developed based on measuring the native fluorescence of bopindolol malonate in methanol. researchgate.netnih.gov The fluorescence was measured at an emission wavelength of 316 nm after excitation at 278 nm. researchgate.netnih.gov

Method validation is a critical step to ensure the reliability of spectrofluorometric methods. This typically involves assessing parameters such as linearity, detection limit, quantification limit, accuracy, precision, and specificity. For the described fluorometric method for this compound, high values of correlation coefficients (r) for the regression equations and small values for the standard deviation of residuals (Sy/x), intercept (Sa), and slope (Sb) were observed, indicating good linearity and precision. researchgate.net The percentage relative standard deviation and percentage relative error were also reported to be small. researchgate.net

The analytical performance data for the fluorometric determination of this compound can be summarized as follows:

| Parameter | Value |

| Excitation Wavelength | 278 nm |

| Emission Wavelength | 316 nm |

| Solvent | Methanol |

| Correlation Coefficient (r) | High values reported researchgate.net |

| Standard Deviation of Residuals | Small values reported researchgate.net |

| Standard Deviation of Intercept | Small values reported researchgate.net |

| Standard Deviation of Slope | Small values reported researchgate.net |

| Percentage Relative Standard Deviation | Small values reported researchgate.net |

| Percentage Relative Error | Small values reported researchgate.net |

This spectrofluorometric method has been successfully applied to the assay of commercial tablets and for content uniformity testing. researchgate.netnih.gov Interference from common co-existing substances or pharmaceutical excipients was studied, and no significant interference was observed for a similar method applied to another compound. researchgate.net

Chromatographic Separations in Complex Biological Matrices (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of drugs in complex biological matrices such as plasma, serum, and urine. resolvemass.caresearchgate.net HPLC offers high sensitivity and specificity, making it suitable for quantifying drug molecules and their metabolites in biological samples. resolvemass.ca

While specific detailed research findings on HPLC separation of this compound in biological matrices were not extensively detailed in the search results, the general principles and applications of HPLC in bioanalysis are highly relevant. Bioanalytical quantification using HPLC is crucial for evaluating drug absorption, distribution, metabolism, and excretion (ADME). resolvemass.ca The development of selective, sensitive, and reliable bioanalytical methods using HPLC for quantifying drugs and their metabolites in biological matrices is essential for successful drug development and pharmacokinetic studies. researchgate.net

HPLC methods often involve sample preparation steps to extract the analyte from the biological matrix and remove interfering substances. Protein precipitation, liquid-liquid extraction, and solid-phase extraction are common techniques used for this purpose. researchgate.net The choice of stationary phase, mobile phase, and detection method (e.g., UV, fluorescence, or mass spectrometry) are optimized to achieve adequate separation and sensitivity for the target analyte.

Chromatographic methods are particularly valuable for the determination of beta-blockers in different matrices as they enable simultaneous determination of multiple analytes and the removal of interfering components. researchgate.net The quality of bioanalytical data obtained by HPLC is highly dependent on the selection of an appropriate regression model for calibration plots, especially when dealing with heteroscedastic data where variance increases with concentration. researchgate.net

Bioanalytical Applications in Pharmacokinetic Studies

Bioanalytical methods are fundamental to pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and excreted by the body. resolvemass.ca Accurate quantification of this compound and its active metabolite in biological fluids over time is essential to determine pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), half-life (t½), and clearance.

Although detailed pharmacokinetic studies specifically mentioning the bioanalytical methods used for this compound were not extensively found, studies on the pharmacokinetics of bopindolol have been conducted. For instance, a study evaluated the pharmacokinetic and dynamic properties of a transdermal delivery system for bopindolol in healthy male volunteers. nih.gov This study demonstrated bopindolol absorption over a 7-day application period and established a linear pharmacokinetic behavior for different patch doses. nih.gov Such studies rely heavily on sensitive and validated bioanalytical methods to accurately measure drug concentrations in biological samples collected at various time points.

The development and validation of bioanalytical methods for pharmacokinetic studies must adhere to regulatory guidelines to ensure the reliability and integrity of the data. researchgate.net This includes rigorous assessment of parameters such as sensitivity (lower limit of quantification), selectivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix.

Methodologies for Purity and Content Uniformity Assessment

Assessing the purity and content uniformity of pharmaceutical preparations containing this compound is crucial for ensuring product quality and consistency. Purity analysis aims to identify and quantify impurities present in the drug substance or finished product. Chromatographic techniques, such as HPLC, are commonly used for purity testing, often coupled with detectors capable of identifying and quantifying impurities at low levels. googleapis.com

Content uniformity testing is performed to ensure that the amount of the active drug substance is uniformly distributed among individual dosage units within a batch. unr.edu.arusp.org This test is particularly important for low-dose formulations to guarantee that each patient receives the intended dose. Pharmacopoeias like the European Pharmacopoeia and the US Pharmacopeia outline specific requirements and procedures for content uniformity testing. unr.edu.arusp.org

The content uniformity test involves assaying the individual content of the drug substance in a specified number of dosage units. usp.org The results are then evaluated against predefined acceptance criteria, which consider the mean content and the variability among individual units. unr.edu.arusp.org While traditional methods involve individual assay of dosage units, techniques like Near-Infrared (NIR) spectroscopy have emerged as rapid and non-destructive alternatives for content uniformity assessment in tablets, offering advantages such as no sample preparation and no solvents required. optikinstruments.hr FT-NIR spectroscopy, for example, can be used to monitor the potency of a batch and assess content uniformity based on spectral data. optikinstruments.hr

The acceptance of a tablet batch is based on both the content uniformity test and the assay, and these characteristics are not independent. unr.edu.ar Various methods for calculating the content uniformity range exist, and regulatory requirements may differ between pharmacopoeias. unr.edu.ar

Drug Drug Interaction Mechanisms and Pharmacological Implications

Pharmacodynamic Synergism and Antagonism with Co-Administered Cardiovascular Agents

Co-administration of bopindolol (B133282) malonate (via its active metabolites) with other cardiovascular agents can result in significant pharmacodynamic interactions, leading to synergistic or antagonistic effects.

Synergistic interactions primarily involve agents that also depress cardiac function or lower blood pressure. For instance, combining bopindolol malonate with other beta-blockers or calcium channel blockers (such as verapamil (B1683045) or diltiazem) can lead to an increased risk of bradycardia and excessive hypotension due to additive negative chronotropic and inotropic effects. nih.govwikipedia.org Similarly, concomitant use with digoxin, a cardiac glycoside, may enhance bradycardia. wikipedia.org

Antagonistic interactions can occur with medications that oppose the effects of beta-blockers. Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, may reduce the antihypertensive efficacy of this compound. nih.govwikipedia.org This antagonism is thought to be related to NSAID-induced inhibition of prostaglandin (B15479496) synthesis, which can influence vascular tone and sodium-water balance. smolecule.com

The table below summarizes some reported pharmacodynamic interactions with cardiovascular agents:

| Co-administered Agent Class | Examples | Potential Interaction Mechanism | Pharmacological Implication |

| Other Beta-Blockers | Atenolol, Metoprolol, Bisoprolol | Additive beta-blockade | Increased risk of bradycardia and hypotension. nih.govwikipedia.org |

| Calcium Channel Blockers | Verapamil, Diltiazem | Additive negative chronotropic/inotropic effects | Increased risk of bradycardia and heart block. wikipedia.org |

| Cardiac Glycosides | Digoxin | Additive effect on AV node conduction | Increased risk of bradycardia. wikipedia.org |

| Nonsteroidal Anti-inflammatory Drugs | Various NSAIDs | Inhibition of prostaglandin synthesis | Diminished antihypertensive effect of this compound. nih.govwikipedia.orgsmolecule.com |

| Sympathomimetics | Epinephrine (B1671497), Ephedrine | Pharmacodynamic antagonism | Reduced effects of sympathomimetics; potential for hypertension and bradycardia with non-selective beta-blockers like pindolol (B1678383). uni.lu |

Note: This table is based on reported interactions for bopindolol and other non-selective beta-blockers.

Pharmacokinetic Interactions Involving Cytochrome P450 Enzyme System Modulation

Pharmacokinetic interactions can significantly influence the serum concentrations of bopindolol and its active metabolites, primarily through effects on drug metabolism, which is often mediated by the cytochrome P450 (CYP) enzyme system. While specific detailed data on this compound's precise interactions with individual CYP enzymes as a substrate, inhibitor, or inducer is not extensively detailed in the provided information, it is recognized that drugs affecting the CYP enzyme system can alter its metabolism. nih.gov

Beta-blockers, in general, can be substrates for various CYP isoforms, with CYP2D6 being a notable enzyme involved in the metabolism of some beta-blockers. Inhibition or induction of the CYP enzymes responsible for bopindolol's metabolism by co-administered drugs can lead to altered drug exposure. CYP inhibitors may increase bopindolol serum concentrations, potentially increasing the risk of dose-dependent effects. Conversely, CYP inducers may decrease bopindolol concentrations, potentially leading to reduced therapeutic efficacy.

The complexity of polypharmacy increases the likelihood of such pharmacokinetic interactions, necessitating careful consideration of a patient's entire medication regimen.

Renin-Angiotensin System Interplay in Polypharmacy Contexts

Bopindolol, as a beta-blocker, interacts with the Renin-Angiotensin System (RAS). Pindolol, the active metabolite, inhibits the production of renin by blocking beta-2 receptors in the juxtaglomerular apparatus of the kidney. nih.govhandwiki.org Renin is a key enzyme in the RAS, leading to the production of angiotensin II, a potent vasoconstrictor, and the release of aldosterone, which promotes sodium and water retention. By inhibiting renin release, bopindolol contributes to its blood pressure-lowering effect. nih.gov

In polypharmacy, particularly in patients with cardiovascular diseases, this compound may be co-administered with other medications that modulate the RAS, such as Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs). While the combination of beta-blockers with ACE inhibitors or ARBs is common in managing cardiovascular conditions, it requires careful monitoring. Dual blockade of the RAS, such as combining a beta-blocker with an ACE inhibitor or ARB, can lead to an increased risk of hypotension, hyperkalemia, and potential renal impairment. smolecule.com The interplay between bopindolol's renin-inhibiting action and the effects of other RAS-acting drugs highlights the need for a comprehensive assessment of potential additive effects and the risk of adverse outcomes in patients receiving multiple cardiovascular medications.

Contemporary Research Perspectives and Future Directions

Re-evaluation of Bopindolol (B133282) Malonate in Modern Cardiovascular Research Paradigms

Contemporary research continues to explore the full range of effects of bopindolol malonate in cardiovascular management. While established for hypertension and angina pectoris, ongoing clinical studies aim to deepen the understanding of its therapeutic profile. patsnap.com Its mechanism, involving the blocking of beta-adrenergic receptors to reduce heart rate, decrease cardiac output, and lower blood pressure, along with mild vasodilatory properties, positions it as a comprehensive option for cardiovascular conditions. patsnap.com Research highlights its non-selective beta-adrenoceptor antagonism with partial agonist activity as a key characteristic that differentiates it from pure antagonists and may mitigate certain side effects like bradycardia. smolecule.com Studies have also investigated its effects on parameters such as plasma catecholamines and renin in hypertensive patients. caymanchem.com

Exploration of Novel Therapeutic Applications Beyond Traditional Indications

Beyond its primary uses in hypertension and angina pectoris, bopindolol has shown potential in other areas where sympathetic nervous system activity plays a role. Limited trials have indicated its success in reducing symptoms in patients with anxiety and essential tremor. ncats.io This suggests potential avenues for exploring its utility in neurological or psychiatric conditions influenced by adrenergic signaling. The unique pharmacological profile, including partial agonist activity and interaction with 5-HT receptors, may contribute to these broader effects and warrants further investigation for novel therapeutic applications. medchemexpress.commedchemexpress.com

Unveiling Further Beta-Adrenoceptor Physiological and Pathophysiological Roles

This compound's activity as a beta-adrenoceptor antagonist with partial agonist properties makes it a valuable tool for researchers studying the intricate roles of beta-adrenoceptor subtypes (β1, β2, β3) in various physiological and pathophysiological processes. smolecule.com By selectively blocking or partially activating these receptors, researchers can gain insights into how beta-ARs regulate cellular processes in different organs and tissues, including heart rate, blood vessel contraction, and metabolism. smolecule.com Research using bopindolol has contributed to understanding beta-adrenoceptor binding characteristics and comparing them across different subtypes. Studies have also investigated its effects on myocardial acidosis during coronary artery occlusion in animal models, suggesting a protective role against post-ischemic reperfusion damage, potentially linked to diminishing cellular lipid peroxidation. caymanchem.comamegroups.cn

| Study | Model | Intervention | Key Finding | Citation |

| Hypotensive effect in pithed rats | Pithed rats | Bopindolol (IP) | Produced dose-dependent decreases in diastolic blood pressure and heart rate. | medchemexpress.commedchemexpress.com |

| Inhibition of isoprenaline-induced tachycardia | Anaesthetised dogs | Bopindolol (intravenous) | Dose-dependent inhibition of tachycardia, 4 times more potent than propranolol (B1214883). | medchemexpress.commedchemexpress.com |

| Effects on myocardial acidosis | Dogs with coronary artery occlusion | Bopindolol and metabolite 18-502 | Attenuated regional myocardial acidosis during partial occlusion. | caymanchem.com |

| Prevention of postischemic reperfusion damage | Isolated working rat hearts (regional/global ischemia-reperfusion) | Bopindolol (0.1 μmol/L) and propranolol (10 μmol/L) | Protected myocardium, accelerated recovery of cardiac functions, decreased malondialdehyde (MDA) content. | amegroups.cn |

Gaps in Current Research and Future Experimental Designs

Despite the existing knowledge, several gaps in the research surrounding this compound remain. A comprehensive understanding of its full range of effects and potential therapeutic applications beyond established cardiovascular indications requires further investigation. While some studies have explored its use in anxiety and essential tremor, more extensive research, potentially utilizing controlled clinical trials, is needed to confirm efficacy and determine optimal strategies in these areas. ncats.iomhmedical.com

Furthermore, while analytical methods for determining this compound and its metabolites in biological fluids have been developed, ongoing advancements in analytical techniques could offer improved sensitivity and efficiency for research and potential clinical monitoring. researchgate.netresearchgate.netresearchgate.net

Future experimental designs could incorporate advanced methodologies such as detailed molecular modeling and simulations to better understand the binding kinetics and interactions of bopindolol and its metabolites with different beta-adrenoceptor subtypes and other potential targets. patsnap.com This could provide valuable insights for predicting efficacy and exploring new therapeutic avenues. Additionally, research utilizing experimental design methodologies, such as factorial designs and response surface methodology, could be applied to optimize the investigation of various factors influencing this compound's activity and potential applications. researchgate.netresearchgate.net

| Research Gap | Potential Future Experimental Design |

| Limited data on efficacy in non-cardiovascular indications (anxiety, essential tremor). | Randomized, controlled clinical trials specifically designed for these indications. mhmedical.com |

| Detailed mechanisms of partial agonist activity and 5-HT receptor interactions. | In vitro studies using receptor binding assays and functional assays; molecular modeling and simulation. patsnap.com |

| Optimization of analytical methods for bopindolol and metabolites in biological matrices. | Development and validation of advanced chromatographic or spectroscopic techniques using experimental design principles. researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Comprehensive understanding of subtype-specific beta-adrenoceptor modulation and downstream signaling. | Targeted cellular and animal studies utilizing genetic or pharmacological tools to manipulate specific receptor subtypes. smolecule.com |

Q & A

Q. What validated analytical methods are recommended for quantifying Bopindolol malonate in tablet formulations?

To quantify this compound in tablets, reverse-phase HPLC with UV detection is the gold standard. Key parameters include:

- Column : Stainless steel (4.6 mm × 15 cm) packed with octadecylsilanized silica gel (5 µm) .

- Mobile Phase : Potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (1:1 v/v) .

- Detection : UV at 268 nm .

- Validation :

- System Suitability : Resolution ≥10 between Bopindolol and phenol peaks; RSD ≤2.0% for peak area reproducibility .

- Dissolution Testing : Use paddle apparatus (50 rpm) with 0.05 M acetate buffer (pH 4.0) as medium. Withdraw samples at 15 min (≥80% dissolution) or 30 min (≥85%) depending on labeled dosage .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is classified under OSHA HCS as:

- Acute Toxicity : Category 4 (H302: harmful if swallowed; H332: harmful if inhaled) .

- Handling :

- Use fume hoods for powder handling to avoid inhalation.

- Wear nitrile gloves and lab coats; avoid skin contact.

- Store in airtight containers away from light and moisture .

Q. How does this compound function as a β-adrenergic receptor antagonist?

this compound is a non-selective, long-acting β-blocker. Its mechanism involves:

- Metabolism : Slow hydrolysis to active metabolites 18-502 (potent β1-AR blocker) and 20-785 (weaker activity) .

- Receptor Binding : Competes with catecholamines for β1/β2-AR binding, reducing cAMP production and cardiac output .

- Antioxidant Activity : Inhibits H2O2-induced lipid peroxidation (IC50 = 1.8 µM) and scavenges 1,1-diphenyl-2-picrylhydrazyl radicals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in dissolution data for this compound tablets?

Discrepancies often arise from method variability or formulation heterogeneity. Mitigation strategies:

- System Suitability : Ensure column efficiency (≥3000 theoretical plates) and peak symmetry (≤2.5 asymmetry factor) .

- Statistical Analysis : Apply ANOVA to differentiate batch-to-batch variability from experimental error, particularly when comparing dissolution profiles under varying pH or agitation conditions .

- Degradation Studies : Test for excipient interactions (e.g., malonate ester hydrolysis) using forced degradation (heat, light, pH extremes) .

Q. What in vivo models are appropriate for studying this compound’s neurotoxic or neuroprotective effects?

- Striatal Neurotoxicity Model : Intrastriatal malonate infusions in rodents induce dopamine (DA) terminal degeneration. Measure DA efflux via microdialysis and validate with tetrabenazine (VMAT2 inhibitor), which attenuates DA release and neurotoxicity .

- Antioxidant Studies : Use H2O2-exposed neuronal cultures to assess Bopindolol’s lipid peroxidation inhibition. Pair with thiobarbituric acid reactive substances (TBARS) assay for lipid peroxide quantification .

Q. How can researchers validate this compound’s metabolic stability in preclinical studies?

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and quantify metabolites (18-502, 20-785) via LC-MS/MS. Adjust pH to 7.4 and monitor NADPH-dependent degradation .

- Pharmacokinetic Profiling : Administer single doses (oral/IV) in rodents. Collect plasma at intervals (0–24 hr) and calculate AUC, t1/2, and bioavailability. Compare with β-blockers like propranolol for context .

Q. What statistical methods are optimal for analyzing dose-response data in this compound studies?

- Paired t-test : Compare malonate-treated vs. control groups in enzyme inhibition assays (e.g., mitochondrial succinate dehydrogenase activity) .

- Two-Factor ANOVA : Evaluate interactions between malonate concentration and secondary variables (e.g., pH, temperature) in dissolution or receptor-binding assays .

Methodological Notes

- Dissolution Testing Compliance : Follow USP <711> guidelines for apparatus calibration and medium degassing .

- HPLC Troubleshooting : If peak splitting occurs, check column temperature (maintain 25°C) and mobile phase pH (±0.05 tolerance) .

- Safety Documentation : Maintain SDS records (Cayman Chemical, 2024) and train staff on emergency protocols (e.g., spill containment, eyewash use) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.